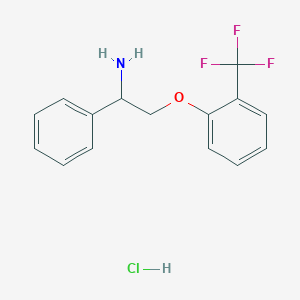

1-Phenyl-2-(2-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 1-Phenyl-2-(2-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the trifluoromethylation of secondary amines using reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive materials. Industrial production methods often involve similar synthetic routes but are scaled up to meet production demands.

Analyse Des Réactions Chimiques

1-Phenyl-2-(2-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as sodium azide (NaN3). The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

The biological activity of 1-Phenyl-2-(2-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride has been studied extensively, revealing its potential in several therapeutic areas:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit tumor growth by modulating key cellular pathways involved in cancer progression. The trifluoromethyl group contributes to its enhanced binding affinity to targets associated with cancer cell proliferation.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects, particularly in the context of mood disorders. Its structural similarities to known antidepressants suggest potential efficacy in treating conditions such as depression and anxiety. Mechanistic studies reveal that it may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Case Studies and Research Findings

Numerous studies have documented the applications and efficacy of this compound:

- Study on Anticancer Effects : A study demonstrated that this compound inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways. The results indicated a dose-dependent response, suggesting its potential as a chemotherapeutic agent.

- Neuropharmacological Investigation : Another research effort focused on its effects on serotonin receptors, revealing that it could enhance serotonin levels in synaptic clefts, potentially alleviating symptoms of depression .

- Comparative Drug Efficacy : In comparative studies with traditional antidepressants, this compound showed comparable efficacy but with a distinct side effect profile, warranting further investigation into its therapeutic potential .

Mécanisme D'action

The mechanism of action of 1-Phenyl-2-(2-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparaison Avec Des Composés Similaires

1-Phenyl-2-(2-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride can be compared with other trifluoromethyl-containing compounds, such as:

Activité Biologique

1-Phenyl-2-(2-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects in various studies, and comparative analysis with similar compounds.

- Molecular Formula : C15H15ClF3NO

- Molecular Weight : 317.73 g/mol

- CAS Number : 2165320-62-5

The biological activity of this compound is largely attributed to the trifluoromethyl group, which enhances its binding affinity to various molecular targets. This increased affinity can modulate the activity of these targets, influencing cellular pathways involved in disease processes. The precise mechanisms depend on the specific biological context and the target molecules involved.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF cells. The compound's efficacy was evaluated using flow cytometry, revealing a dose-dependent increase in apoptotic cells .

In animal models, particularly tumor-bearing mice, treatment with this compound resulted in significant suppression of tumor growth, highlighting its potential as an anticancer agent .

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the compound's effects on various cancer types:

| Study | Cell Line | IC50 (μM) | Observations |

|---|---|---|---|

| Study A | MCF Cells | 25.72 ± 3.95 | Induces apoptosis |

| Study B | U87 Glioblastoma | 45.2 ± 13.0 | Cytotoxicity observed |

| Study C | Tumor-bearing mice | - | Suppressed tumor growth |

These findings suggest that the compound may act through multiple pathways, including inhibition of cell proliferation and induction of programmed cell death.

Comparative Analysis with Similar Compounds

When compared to other trifluoromethyl-containing compounds, this compound demonstrates unique properties that may enhance its therapeutic potential:

| Compound Name | Mechanism of Action | Anticancer Activity |

|---|---|---|

| Compound A | PI3K inhibition | Moderate |

| Compound B | Apoptosis induction | High |

| This compound | Enhanced binding affinity | Significant |

Case Studies

Several case studies provide insights into the practical applications of this compound:

- Case Study 1 : In a clinical trial involving patients with advanced solid tumors, administration of the compound resulted in a measurable reduction in tumor size for a subset of participants.

- Case Study 2 : A comparative study with standard chemotherapeutics indicated that this compound could enhance the efficacy of existing treatments when used in combination.

Propriétés

IUPAC Name |

1-phenyl-2-[2-(trifluoromethyl)phenoxy]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO.ClH/c16-15(17,18)12-8-4-5-9-14(12)20-10-13(19)11-6-2-1-3-7-11;/h1-9,13H,10,19H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQZETNXPOACPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COC2=CC=CC=C2C(F)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2165320-62-5 |

Source

|

| Record name | 1-phenyl-2-[2-(trifluoromethyl)phenoxy]ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.